molecular formula C11H10N2O5S B7814531 Pyridine 3-nitrobenzenesulfonate

Pyridine 3-nitrobenzenesulfonate

Cat. No.: B7814531
M. Wt: 282.27 g/mol
InChI Key: WZZFZXZRKPNZOC-UHFFFAOYSA-N
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Description

Pyridine 3-nitrobenzenesulfonate is a chemical compound with the molecular formula C11H10N2O5S. This compound is characterized by its molecular weight of 282.27 g/mol and a melting point range of 119-122°C. This compound is used as a mild acid catalyst in various chemical reactions, particularly in the formation of cyclic orthoesters and as protecting groups in nucleosides.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridine 3-nitrobenzenesulfonate can be synthesized through the reaction of pyridine with 3-nitrobenzenesulfonic acid. The reaction typically involves dissolving pyridine in a suitable solvent, such as ethanol or methanol, followed by the addition of 3-nitrobenzenesulfonic acid. The mixture is then heated under reflux conditions to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Pyridine 3-nitrobenzenesulfonate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of pyridine N-oxide derivatives.

  • Reduction: Production of pyridine derivatives with reduced nitro groups.

  • Substitution: Generation of various substituted pyridine compounds.

Scientific Research Applications

Pyridine 3-nitrobenzenesulfonate has several applications in scientific research, including:

  • Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of cyclic orthoesters and protecting groups in nucleosides.

  • Biology: Employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Medicine: Potential use in drug discovery and development, particularly in the design of new therapeutic agents.

  • Industry: Utilized in the production of fine chemicals and specialty chemicals.

Mechanism of Action

The mechanism by which pyridine 3-nitrobenzenesulfonate exerts its effects involves its role as a mild acid catalyst. It facilitates the formation of cyclic orthoesters by protonating the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack. The molecular targets and pathways involved include the activation of nucleosides and the stabilization of intermediates in organic reactions.

Comparison with Similar Compounds

  • Pyridine hydrochloride

  • Pyridine acetate

  • Pyridine sulfate

  • Pyridine nitrate

Properties

IUPAC Name

3-nitrobenzenesulfonic acid;pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO5S.C5H5N/c8-7(9)5-2-1-3-6(4-5)13(10,11)12;1-2-4-6-5-3-1/h1-4H,(H,10,11,12);1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZFZXZRKPNZOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC=C1.C1=CC(=CC(=C1)S(=O)(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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